tert-Butyl (4-aminobut-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl (4-aminobut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminobut-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-aminobut-2-en-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: tert-Butyl (4-aminobut-2-en-1-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis processes.
Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It aids in the selective protection of amino groups, facilitating the study of protein structure and function.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group enhances the efficiency of various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves the formation of stable carbamate bonds with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl (4-aminobutyl)carbamate
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate
- tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Comparison:
- tert-Butyl (4-aminobutyl)carbamate: Similar in structure but lacks the double bond present in this compound, which affects its reactivity and stability.
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
- This compound hydrochloride: The hydrochloride salt form of the compound, which is more soluble in water and may have different applications in aqueous environments.
The unique presence of the double bond in this compound provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Biological Activity
Tert-Butyl (4-aminobut-2-en-1-yl)carbamate, a carbamate derivative, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interaction with enzymes, potential anti-inflammatory effects, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Functional Groups : Contains a carbamate group which is significant in organic synthesis as a protecting group for amines.
The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for designing enzyme inhibitors for therapeutic purposes .
- Receptor Interaction : Preliminary studies suggest that the compound may interact with receptors involved in pain and inflammation pathways, potentially influencing these biological processes .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may possess anti-inflammatory and analgesic activities. These properties are significant for developing treatments for conditions characterized by inflammation and pain .
Case Studies and Experimental Findings
Several studies have explored the compound's efficacy in various biological contexts:
- Study on Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited specific enzymes related to inflammatory responses, suggesting its potential as a therapeutic agent in managing inflammatory diseases .
Study | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
A | Enzyme X | 65% | |
B | Enzyme Y | 75% |
Interaction Studies
Research has also focused on the compound's binding affinity with various biological targets:
- Binding Affinity : Studies indicate that this compound exhibits significant binding to receptors involved in pain signaling pathways, highlighting its potential use in pain management therapies .
Applications in Drug Development
The unique properties of this compound make it a candidate for drug development:
- Modulator of Immune Responses : The compound's ability to modulate immune responses through interactions with the STING pathway suggests potential applications in treating viral infections and cancers .
- Synthesis of Derivatives : Its role as an intermediate allows for the synthesis of various derivatives that may exhibit enhanced biological activities or target specific disease processes more effectively .
Properties
CAS No. |
146394-99-2 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-(4-aminobut-2-enyl)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |
InChI Key |
BWNIUPOJWUXWMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
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